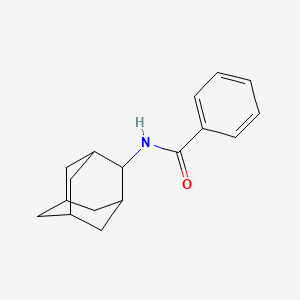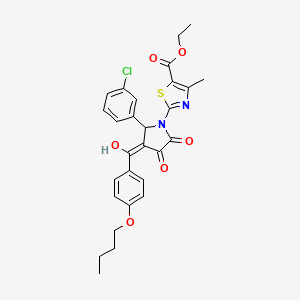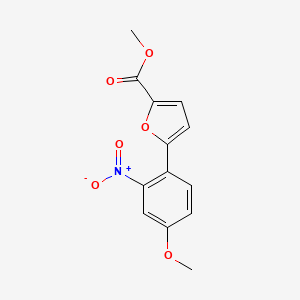
N-(2-adamantyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2-adamantyl)benzamide est un composé chimique de formule moléculaire C17H21NO. Il est constitué d'un groupe adamantane lié à un groupe benzamide. L'adamantane est un hydrocarbure polycyclique à structure diamantée, connu pour sa stabilité et ses propriétés uniques. Le benzamide est un composé organique dérivé de l'acide benzoïque. La combinaison de ces deux structures donne un composé aux propriétés chimiques et physiques intéressantes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le N-(2-adamantyl)benzamide peut être synthétisé par différentes méthodes. Une approche courante implique la condensation directe de l'acide adamantane-2-carboxylique avec le benzamide en présence d'un agent déshydratant. Cette réaction nécessite généralement des températures élevées et peut être catalysée par des catalyseurs acides ou basiques.
Une autre méthode implique l'utilisation de dérivés adamantanes, tels que la 2-aminoadamantane, qui peut être réagi avec le chlorure de benzoyle pour former du this compound. Cette réaction est généralement réalisée dans un solvant organique comme le dichlorométhane, avec une base telle que la triéthylamine pour neutraliser le sous-produit d'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle du this compound peut impliquer une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le choix de la méthode dépend de facteurs tels que le rendement, le coût et les considérations environnementales. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la capacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2-adamantyl)benzamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe adamantane peut être oxydé pour former des dérivés hydroxylés.
Réduction : Le groupe benzamide peut être réduit pour former des dérivés amines.
Substitution : Les atomes d'hydrogène du cycle adamantane peuvent être substitués par d'autres groupes fonctionnels, tels que les halogènes ou les groupes alkyles.
Réactifs et conditions courantes
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés dans des conditions acides ou basiques.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : L'halogénation peut être obtenue en utilisant des réactifs tels que le brome ou le chlore en présence d'un catalyseur.
Principaux produits formés
Oxydation : Dérivés adamantanes hydroxylés.
Réduction : Dérivés amines du benzamide.
Substitution : Dérivés adamantanes halogénés ou alkylés.
Applications de recherche scientifique
Le this compound a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antivirales et anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans les systèmes d'administration de médicaments et comme agent pharmacologique.
Industrie : Utilisé dans le développement de matériaux et de polymères avancés.
Mécanisme d'action
Le mécanisme d'action du this compound dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité. Le groupe adamantane peut améliorer la lipophilie et la stabilité du composé, facilitant son interaction avec les membranes lipidiques et améliorant ses propriétés pharmacocinétiques.
Applications De Recherche Scientifique
N-(2-adamantyl)benzamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(2-adamantyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the lipophilicity and stability of the compound, facilitating its interaction with lipid membranes and improving its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Le N-(2-adamantyl)benzamide peut être comparé à d'autres dérivés adamantanes, tels que :
- N-(1-adamantyl)acétamide
- N-(1-adamantyl)-2-méthylbenzamide
- N-(1-adamantyl)-2-chlorobenzamide
Ces composés partagent le noyau adamantane mais diffèrent par leurs groupes fonctionnels attachés aux groupements benzamide ou acétamide. La combinaison unique des structures adamantane et benzamide dans le this compound confère des propriétés chimiques et physiques distinctes, le rendant adapté à des applications spécifiques dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C17H21NO |
|---|---|
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
N-(2-adamantyl)benzamide |
InChI |
InChI=1S/C17H21NO/c19-17(13-4-2-1-3-5-13)18-16-14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-16H,6-10H2,(H,18,19) |
Clé InChI |
AUEWTJXOBFEOML-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011662.png)
![N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12011672.png)


![1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011680.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011684.png)
![2-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011687.png)
![2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12011698.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011701.png)




